- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505
Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)
메틸 (2S)-2-(tert-부톡시카르보닐아미노)펜트-4-에노에이트는 키랄성 아미노산 유도체로, 특히 펩타이드 합성 및 의약품 중간체 제조에서 중요한 역할을 합니다. 이 화합물은 tert-부톡시카르보닐(Boc) 보호기로 아민기를 보호하고, 반응성 있는 펜트-4-에노에이트 사슬을 통해 추가적인 기능화가 가능합니다. 높은 입체선택성과 반응 수율을 제공하며, 산성 조건에서 선택적으로 Boc 기를 제거할 수 있어 합성 공정의 유연성이 뛰어납니다. 또한, 우수한 저장 안정성과 용해성을 가지며, 다양한 유기 반응 매질과 호환됩니다. 이러한 특성으로 효율적인 고부가가치 화합물 합성에 적합합니다.
89985-87-5 structure
Product Name:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
CAS 번호:89985-87-5
MF:C11H19NO4
메가와트:229.27286362648
MDL:MFCD13190790
CID:584076
PubChem ID:9837499
Update Time:2025-09-22
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
- (S)-Methyl-2-Boc-AMino-4-pentenoic acid
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
- APXWRHACXBILLH-QMMMGPOBSA-N
- 4948AC
- FCH3679695
- AK101174
- AX8232713
- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)
- (S)-N-(Boc)allylglycine Me ester
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate
- A1-50270
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE
- AS-69618
- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)
- MFCD13190790
- W11819
- DTXSID50431587
- 89985-87-5
- CS-0039110
- AKOS016843097
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate
- SCHEMBL614515
-
- MDL: MFCD13190790
- 인치: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
- InChIKey: APXWRHACXBILLH-QMMMGPOBSA-N
- 미소: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 229.13100
- 동위원소 질량: 229.13140809g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 7
- 복잡도: 268
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2
- 토폴로지 분자 극성 표면적: 64.599
실험적 성질
- PSA: 64.63000
- LogP: 2.01970
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 세관 데이터
- 세관 번호:2924199090
- 세관 데이터:
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2924199090개요:
2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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?? ??, ?? ??,,,포장
요약:
2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 0.5g |
¥679.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
¥989.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
¥3399.0 | 2024-07-19 | |
| ChemScence | CS-0039110-100mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 100mg |
$99.0 | 2022-04-26 | |
| ChemScence | CS-0039110-250mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 250mg |
$118.0 | 2022-04-26 | |
| ChemScence | CS-0039110-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 1g |
$287.0 | 2022-04-26 | |
| ChemScence | CS-0039110-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 5g |
$947.0 | 2022-04-26 | |
| Chemenu | CM126279-1g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
$206 | 2021-06-09 | |
| Chemenu | CM126279-5g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
$598 | 2021-06-09 | |
| Chemenu | CM126279-10g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 10g |
$1075 | 2021-06-09 |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
참조
- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496
합성 방법 3
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
참조
- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375
합성 방법 4
반응 조건
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene
참조
- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8
합성 방법 5
반응 조건
1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
참조
- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281
합성 방법 6
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt
참조
- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101
합성 방법 7
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
참조
- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207
합성 방법 8
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
참조
- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602
합성 방법 9
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
참조
- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914
합성 방법 10
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
참조
- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt
1.3 Reagents: Water ; rt
1.2 rt
1.3 Reagents: Water ; rt
참조
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082
합성 방법 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt
참조
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109
합성 방법 13
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
참조
- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
참조
- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt
참조
- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478
합성 방법 16
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
참조
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444
합성 방법 17
반응 조건
1.1 -
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
참조
- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594
합성 방법 18
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
참조
- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131
합성 방법 19
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
참조
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials
- Di-tert-butyl dicarbonate
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-2-Allylglycine
- (S,S)-(+)-Pseudoephedrine Glycinamide
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-
- (diazomethyl)trimethylsilane
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
주문 번호:A928019
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 14:53
가격 ($):293.0
Email:sales@amadischem.com
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 관련 문헌
-
Abdelaziz Rahy,Arup Choudhury,Changheon Kim,Sungwoo Ryu,Jaewon Hwang,Soon Hyung Hong,Duck J. Yang RSC Adv., 2014,4, 43235-43240
-
Chun-Li Hu,Jiang-Gao Mao CrystEngComm, 2016,18, 1655-1664
-
Sameer Patel,Donghyun Rim,Sumit Sankhyan,Atila Novoselac,Marina E. Vance Environ. Sci.: Processes Impacts, 2021,23, 1706-1717
-
Santarupa Thakurta,Monami Maiti,Ray J. Butcher,Carlos J. Gómez-García Dalton Trans., 2021,50, 2200-2209
-
Song Xie,Yingde Wang,Bing Wang,Nan Wu,Yanzi Gou,Dong Fang RSC Adv., 2015,5, 64911-64917
89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) 관련 제품
- 151294-93-8(tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate)
- 151436-20-3(4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,1,1-dimethylethyl ester, (S)-)
- 120042-11-7(N-Boc-L-homoserine Methyl Ester)
- 89760-46-3(9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester)
- 92136-57-7(5-Hexenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester,(2S)-)
- 87884-14-8(Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methylester, (2S)-)
- 99781-57-4(methyl 2-{(tert-butoxy)carbonylamino}-4-oxobutanoate)
- 106928-50-1(Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
- 881683-81-4((2S)-2-(tert-Butoxy)carbonylamino-8-nonenoic acidethylester)
- 150652-96-3((R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
순결:99%
재다:5g
가격 ($):293.0